molecular formula C16H8ClF3N4 B2435493 1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338773-13-0

1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Katalognummer B2435493
CAS-Nummer: 338773-13-0
Molekulargewicht: 348.71
InChI-Schlüssel: PEOTYDSXVIEYAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is known for its DNA intercalation activities as an anticancer agent .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves several steps . The process includes the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of “1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline” is complex and involves several key components . Molecular docking studies have been performed to investigate the binding modes of the proposed compounds .


Chemical Reactions Analysis

The chemical reactions of “1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline” involve interactions with DNA, which is a key aspect of its anticancer activity .

Wissenschaftliche Forschungsanwendungen

Adenosine Receptor Antagonism and Potential Antidepressant Properties

A class of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which includes compounds structurally similar to 1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline, has been found to exhibit antidepressant properties. These compounds show potential as novel and rapid-acting antidepressant agents due to their ability to bind selectively to adenosine A1 and A2 receptors. This class of compounds also demonstrates potent and selective non-xanthine adenosine antagonism, which could be beneficial in treating depression (Sarges et al., 1990).

Antimicrobial and Antifungal Applications

Several derivatives of triazoloquinoxaline, including those similar to the specified compound, have shown potent antibacterial and antifungal properties in vitro. For example, certain derivatives have demonstrated significant antimicrobial activity against pathogenic organisms, indicating potential applications in the development of new antimicrobial agents (Badran et al., 2003).

Potential Anticonvulsant Effects

Research has indicated that derivatives of 1,2,4-triazolo[4,3-a]quinoxaline, including compounds structurally related to the one , might possess anticonvulsant properties. Some of these derivatives have been evaluated for their effectiveness in vivo, showing promising results in controlling seizures (Wagle et al., 2009).

Synthesis and Structural Studies

Research has also been conducted on the synthesis of various triazoloquinoxaline derivatives and their structural analysis. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Kurasawa et al., 1993).

Antitubercular Activity

A series of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines have been synthesized and evaluated for their antitubercular activity. This research suggests potential use of these compounds in the treatment of tuberculosis, highlighting another significant application of triazoloquinoxaline derivatives (Sekhar et al., 2011).

Wirkmechanismus

The mechanism of action of “1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline” involves DNA intercalation . It has been evaluated against HepG2, HCT-116, and MCF-7 cells .

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF3N4/c17-10-7-5-9(6-8-10)14-22-23-15-13(16(18,19)20)21-11-3-1-2-4-12(11)24(14)15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOTYDSXVIEYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=CC=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.